4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid
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Overview
Description
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid is a complex organic compound with the molecular formula C20H21NO5. This compound is known for its role in peptide synthesis, particularly in the protection of amino groups during the synthesis process .
Preparation Methods
The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid typically involves the use of fluorenylmethoxycarbonyl (Fmoc) chemistry. One common method starts with the corresponding protected amino acid and sodium azide (NaN3), using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . These methods yield stable crystalline solids that are useful in peptide synthesis.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Common reagents for substitution reactions include sodium azide and isobutoxycarbonyl chloride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, using sodium azide in the mixed anhydride method can yield azide derivatives that are useful in further synthetic applications .
Scientific Research Applications
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids.
Biology: The compound is used in the study of protein structures and functions.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid involves its role as a protecting group in peptide synthesis. It protects the amino group of amino acids, preventing unwanted reactions during the synthesis process. The compound is removed under specific conditions, allowing the amino group to participate in the desired reactions .
Comparison with Similar Compounds
Similar compounds include:
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methylbenzoic acid: This compound also uses the Fmoc protecting group and is used in similar applications.
Fmoc-Asp(OtBu)-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys-OtBu: This compound is used for protecting lysine residues in peptide synthesis.
The uniqueness of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylbutanoic acid lies in its specific structure, which provides stability and ease of removal during peptide synthesis, making it highly valuable in the field of synthetic chemistry .
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(25,10-18(22)23)12-21-19(24)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,25H,10-12H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZAKNZIIRTEEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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